molecular formula C7H4N2OS B13654310 Thieno[2,3-d]pyridazine-3-carbaldehyde

Thieno[2,3-d]pyridazine-3-carbaldehyde

Cat. No.: B13654310
M. Wt: 164.19 g/mol
InChI Key: BTUBHYWQVYSSJA-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyridazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyridazine-3-carbaldehyde typically involves the formation of the thieno[2,3-d]pyridazine core followed by the introduction of the carbaldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable dicarbonyl compound can yield the thieno[2,3-d]pyridazine core, which can then be further functionalized to introduce the carbaldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions followed by purification steps to isolate the desired product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol. Substitution reactions can introduce various functional groups into the thieno[2,3-d]pyridazine core, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene and pyridazine rings can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyridazine-3-carbaldehyde is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.

Properties

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

thieno[2,3-d]pyridazine-3-carbaldehyde

InChI

InChI=1S/C7H4N2OS/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H

InChI Key

BTUBHYWQVYSSJA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)SC=C2C=O

Origin of Product

United States

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